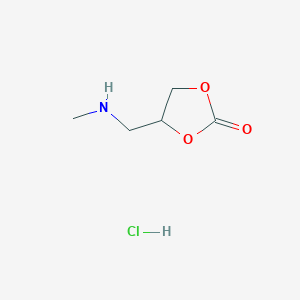

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its appearance (solid, liquid, color, etc.) and any notable physical characteristics .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It would include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用

Synthesis and Material Properties

4-(Methylaminomethyl)-1,3-dioxolan-2-one hydrochloride and its derivatives have been explored in various synthetic pathways and material studies. For instance, a synthesis method involving Williamson ether synthesis from 4-(hydroxymethyl)-1,3-dioxolan-2-one led to the creation of allyl-cyclocarbonates through UV thiol–ene coupling, showing potential in polyhydroxyurethane production without isocyanate. These polyhydroxyurethanes exhibited variable glass transition temperatures and molecular weights, suggesting their applicability in diverse material contexts (Benyahya et al., 2011).

Environmental Applications

In environmental science, the study of cyclic ethers like 1,4-dioxane, a related compound, highlighted the use of a microbially driven Fenton reaction for its degradation. This innovative approach utilized the facultative anaerobe Shewanella oneidensis to degrade 1,4-dioxane efficiently under controlled laboratory conditions, demonstrating an alternative remediation technology for environmental contaminants susceptible to hydroxyl radical attack (Sekar & DiChristina, 2014).

Chemical Analysis and Polymer Studies

The compound and its variations have been integral in chemical analysis and polymer studies. For example, polymers derived from 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes, including poly-2-trichloromethyl-4-methylene-1,3-dioxolane, were investigated for their hydrolytic stability and nonflammability, presenting a new class of high-melting, colorless solids with excellent fire resistance. This research opens pathways for developing materials with enhanced safety profiles (Dietrich, 1968).

Spectroscopic Analysis

Spectroscopic studies on cyclic carbonates, including 4-methyl-1,3-dioxolan-2-one and its chloro-methyl derivatives, provided detailed insights into their molecular structures. These studies, utilizing infrared and Raman spectroscopy, facilitated the assignment of specific vibrational modes, aiding in the structural elucidation of these cyclic carbonates and enhancing our understanding of their chemical behavior (Pethrick & Wilson, 1974).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c1-6-2-4-3-8-5(7)9-4;/h4,6H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVPYVHAHVKNHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COC(=O)O1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2558280.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)

![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)

![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)

![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)